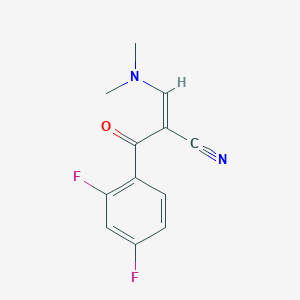
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile is an organic compound that features a difluorobenzoyl group and a dimethylamino group attached to an acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile typically involves the reaction of 2,4-difluorobenzoyl chloride with dimethylaminoacetonitrile under basic conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
Preparation of 2,4-Difluorobenzoyl Chloride: This intermediate is prepared by reacting 2,4-difluorobenzoic acid with thionyl chloride.
Formation of the Target Compound: The 2,4-difluorobenzoyl chloride is then reacted with dimethylaminoacetonitrile in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The difluorobenzoyl group can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Addition Reactions: The acrylonitrile moiety can undergo addition reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Addition Reactions: Nucleophiles like amines or thiols can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products where the fluorine atoms are replaced by nucleophiles.
Addition Reactions: Products where the acrylonitrile moiety is modified by the addition of nucleophiles.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluorobenzoyl group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorobenzoyl Chloride: An intermediate used in the synthesis of the target compound.
2,4-Difluorobenzylamine: Another compound featuring the difluorobenzoyl group.
Dimethylaminoacetonitrile: A precursor used in the synthesis.
Uniqueness
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile is unique due to the combination of the difluorobenzoyl and dimethylamino groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H10F2N2O |
|---|---|
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
(Z)-2-(2,4-difluorobenzoyl)-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C12H10F2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3/b8-7- |
Clave InChI |
LBVXYAHPDWCZGR-FPLPWBNLSA-N |
SMILES isomérico |
CN(C)/C=C(/C#N)\C(=O)C1=C(C=C(C=C1)F)F |
SMILES canónico |
CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B12823538.png)
![N,2-Dimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12823542.png)
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;hydrochloride](/img/structure/B12823546.png)
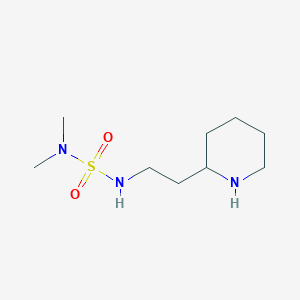
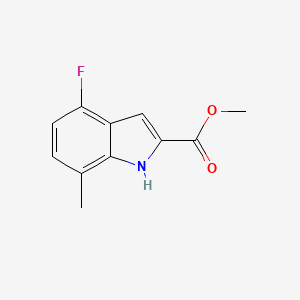
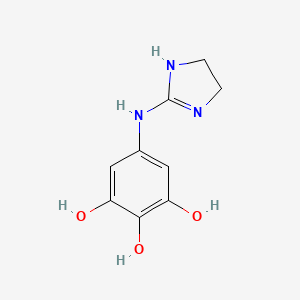

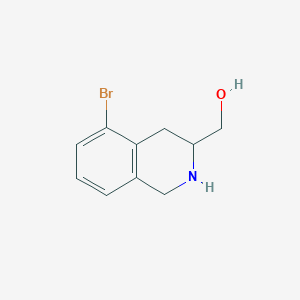
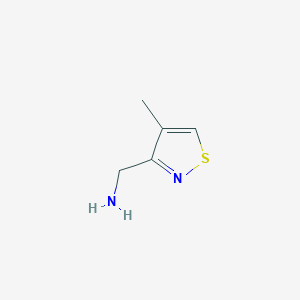

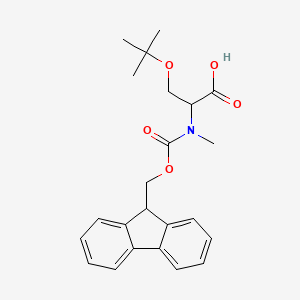
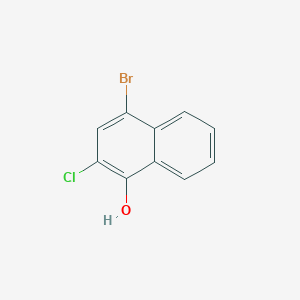

![2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12823598.png)
